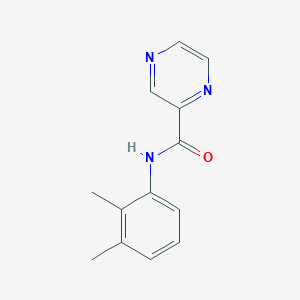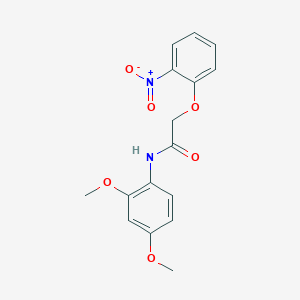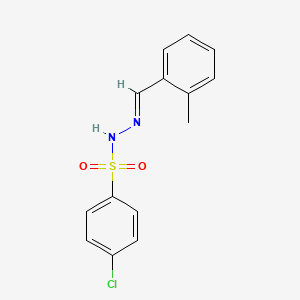
N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide belongs to a broader class of chemicals known for their varied applications, including organic light-emitting diodes (OLEDs), pharmaceuticals, and materials science. Pyrazine derivatives, in particular, have attracted attention due to their electronic and photophysical properties, which are useful in optoelectronic devices and as bioactive compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazine derivatives often involves catalytic reactions and coupling processes. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives has been synthesized through a two-fold reaction under standard Sonogashira conditions, showcasing the adaptability of pyrazine cores for functionalization (Zhao et al., 2004). Similarly, pyrazine carboxamides and their derivatives are typically synthesized from pyrazine dicarboxylic anhydrides reacting with various amines, demonstrating a versatile approach for introducing different functional groups (Naredla et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives reveals a planar geometry that facilitates π-π stacking and hydrogen bonding, contributing to their crystalline stability and potential for supramolecular assembly. For example, detailed X-ray analysis and vibrational spectroscopy have been used to elucidate the structure of related compounds, highlighting the role of N—H⋯O and C—H⋯O interactions in their solid-state organization (Sasan et al., 2008).
Chemical Reactions and Properties
Pyrazine carboxamides undergo various chemical reactions, including condensation with aminoacetophenones and reactions with electrophilic and nucleophilic reagents. These reactions enable the synthesis of a wide range of derivatives with diverse biological and chemical properties (El-Wahab et al., 2006). The presence of the pyrazine core and carboxamide group significantly influences their reactivity, allowing for the design of compounds with specific functionalities.
Scientific Research Applications
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel compounds and their biological evaluation. For example, novel benzenesulfonamide derivatives have been synthesized and shown to exhibit in vitro antitumor activity against specific cell lines, highlighting the potential of pyrazine derivatives in cancer research (Fahim & Shalaby, 2019). This suggests that N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide could be explored for its antitumor properties.
Material Science and Chemical Properties
Research into the synthesis and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives indicates interest in pyrazine derivatives for applications in material science, particularly for light-emitting devices (Zhao et al., 2004). This suggests potential research avenues for N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide in the development of new materials with electronic or photonic applications.
Antimicrobial and Pharmacological Activities
The antimicrobial evaluation of pyrazole derivatives, including their synthesis and structural activity relationships, has been a subject of study, indicating the potential use of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012). This implies that N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide could also be investigated for antimicrobial properties.
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-3-5-11(10(9)2)16-13(17)12-8-14-6-7-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJXYOKWJITMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)


![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)
![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)
